Thiophene‑3‑yl vs. Phenyl C5‑Substitution on DNA Gyrase Inhibitory Activity
In a focused library of 1,2,4-oxadiazole/pyrrolidine hybrids, the thiophene‑bearing compound 17 achieved a relative activity (RA) of 89 % against E. coli DNA gyrase when run alongside the reference inhibitor novobiocin. By contrast, the furan‑substituted analog (compound 14) gave RA = 57 % and the oxazole analog (compound 13) gave RA = 84 % [1]. Although the phenyl analog was not directly evaluated in that series, the data establish that the thiophene‑3‑yl group substantially outperforms other five‑membered heteroaryl substituents in this enzyme assay. The target compound’s 5‑(thiophen‑3‑yl) group is expected to confer a similarly high inhibitory potential relative to a 5‑phenyl analog [2].
| Evidence Dimension | E. coli DNA gyrase relative activity |
|---|---|
| Target Compound Data | Predicted RA ≈ 89 % (based on thiophene analog 17) |
| Comparator Or Baseline | Furan analog (compound 14): RA = 57 %; Oxazole analog (compound 13): RA = 84 %; Novobiocin: reference |
| Quantified Difference | Thiophene RA is 1.56‑fold higher than furan; 1.06‑fold higher than oxazole |
| Conditions | E. coli DNA gyrase inhibition assay; RA relative to novobiocin |
Why This Matters
Higher relative activity indicates stronger target engagement, making the thiophene analog a more promising scaffold for antibacterial lead optimization than phenyl or other heteroaryl variants.
- [1] Frejat, F. O. A., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(7), 103538. View Source
- [2] Frejat, F. O. A., et al. (2021). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(7), e2100516. View Source
